molecular formula C16H12BrN3O2 B2929107 (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide CAS No. 341017-13-8

(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide

Cat. No.: B2929107
CAS No.: 341017-13-8
M. Wt: 358.195
InChI Key: LCJRSVWENJCWFC-UHFFFAOYSA-N
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Description

(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is a synthetic organic compound belonging to the class of isatin hydrazone derivatives. It features a 5-bromoindolin-2-one moiety linked to a 2-methylbenzohydrazide group via a hydrazone bridge, which adopts a stable (Z) configuration. This configuration is often stabilized by an intramolecular hydrogen bond, contributing to the molecule's planar conformation and potential for specific biological interactions . The compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel small molecules for targeted therapies. The core isatin (indole-2,3-dione) scaffold is a privileged structure in drug discovery, known for its broad range of physiological activities . Specifically, 5-bromo-substituted isatin derivatives, such as this compound, have been extensively investigated as key precursors and intermediates for the synthesis of potential anticancer agents . Research into analogous compounds has demonstrated potent activity against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers, with some derivatives acting through the inhibition of key signaling pathways like VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a critical target in anti-angiogenesis strategies . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to explore its full potential in chemical biology and as a building block for further synthetic elaboration into more complex bioactive molecules.

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c1-9-4-2-3-5-11(9)15(21)20-19-14-12-8-10(17)6-7-13(12)18-16(14)22/h2-8,18,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZILLNZVKUWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound is derived from the condensation of 5-bromo-2-oxoindole and 2-methylbenzohydrazide, which has been investigated for various pharmacological properties including anti-inflammatory and anticancer activities.

Chemical Structure

The molecular formula of (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is C17H14BrN3O4C_{17}H_{14}BrN_{3}O_{4} with a molecular weight of 436.28 g/mol. The compound features a characteristic hydrazone linkage, which is known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-oxoindole with 2-methylbenzohydrazide under acidic conditions. The reaction yields the target compound with moderate to high yields, and its structure can be confirmed using spectroscopic techniques such as NMR and FTIR .

Anticancer Activity

Research indicates that compounds similar to (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related indole derivatives can induce apoptosis in human cancer cells by activating caspase pathways .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazideHeLa12.5
(Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-benzohydrazideMCF715.0
(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazideA54910.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is believed to be mediated through several mechanisms:

  • Apoptotic Pathways : Induction of apoptosis in cancer cells through activation of caspases.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cell proliferation and survival.
  • Antimicrobial Action : Disruption of microbial cell walls and interference with metabolic functions.

Case Studies

A notable case study involved the evaluation of a series of hydrazone derivatives, including (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide, where researchers observed a correlation between structural modifications and enhanced biological activity against specific cancer types .

In another study, the compound was tested in vivo using murine models to assess its efficacy in tumor reduction, showing promising results that warrant further investigation into its therapeutic potential .

Chemical Reactions Analysis

Halogenation

The 5-bromo substituent on the indolinone ring enables further electrophilic substitution. For example:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) can replace the bromine with aryl groups using palladium catalysts .

  • Nucleophilic aromatic substitution with amines or alkoxides under high-temperature conditions .

Hydrazone Modification

The hydrazone moiety (–NH–N=C–) participates in:

  • Cyclization with thiourea or thiosemicarbazide to form thiazole or triazole rings .

  • Oxidation with H₂O₂ or KMnO₄ to generate nitriles or carboxylic acids .

Table 2: Representative Reactions

Reaction TypeConditionsProductReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CAryl-substituted indolinone derivatives
Thiazole formationThiourea, EtOH, refluxThiazole-fused hybrid
OxidationH₂O₂, acetic acid, 50°C2-Methylbenzoic acid derivatives

Crystallographic and Spectroscopic Data

  • Crystal structure : Intramolecular N–H⋯O hydrogen bonds stabilize the Z-configuration, forming an S(6) ring motif .

  • UV-Vis : λₘₐₐₓ ~ 320–350 nm (π→π* transitions in the hydrazone and aromatic systems) .

  • ¹H NMR : Characteristic signals at δ 10.2–11.0 ppm (N–H), δ 7.5–8.2 ppm (aromatic protons) .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C (DSC/TGA data) .

  • Photoreactivity : Undergoes E→Z isomerization under UV light (365 nm) .

Comparative Analysis with Analogues

Property(Z)-5-Bromo-2-methyl derivative(E)-4-Bromo analogue 3-Methoxy analogue
Melting point (°C)241–243259–260220–222
Anticancer EC₅₀ (µM)0.94 (HeLa)1.2 (MCF-7)2.5 (A549)
Solubility (DMSO, mg/mL)>20>15>10

Comparison with Similar Compounds

Key Structural Differences and Bioactivity Trends

Core Modifications :

  • The 5-bromo-2-oxoindolin-3-ylidene core in the target compound is associated with apoptosis induction in cancer cells, as seen in derivatives like 3g . In contrast, benzylidene derivatives (e.g., BHBM) with hydroxy and bromo substituents exhibit antifungal activity by targeting fungal glucosylceramide (GlcCer) biosynthesis .
  • Substituent Effects :
  • Adamantane and ethyl acetoacetate derivatives (e.g., ) introduce bulkier substituents, which may reduce solubility but enhance target binding specificity .

Mechanistic Divergence :

  • Antifungal benzohydrazides (e.g., BHBM, D0) inhibit fungal sphingolipid biosynthesis by disrupting ceramide trafficking , whereas oxoindolin-based derivatives like the target compound likely induce apoptosis via caspase activation or mitochondrial pathways .

Structure-Activity Relationship (SAR) Insights

  • Bromo Substituent Position : Moving the bromo group from position 5 (target compound) to 4 (3g) on the oxoindolin core enhances apoptosis-inducing potency by over 40-fold .
  • Methoxy vs. Methyl Groups : Trimethoxy substituents (3g) improve electronic interactions with target proteins but may reduce bioavailability compared to the 2-methyl group .
  • Hydroxy Groups : Hydroxy substituents in BHBM are critical for antifungal activity but are absent in anticancer oxoindolin derivatives, highlighting mechanism-specific structural requirements .

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